N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide
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Overview
Description
The compound “N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide” is a complex organic molecule . It contains several functional groups, including a pyrrole ring, a thieno[2,3-b]pyridine ring, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The presence of the pyrrole and thieno[2,3-b]pyridine rings suggests potential aromatic properties . The sulfonyl and acetamide groups could participate in hydrogen bonding and other intermolecular interactions .Scientific Research Applications
Scientific Research Applications
Molecular Structures and Conformations
Research on hydrazones derived from benzothiazole and various aryl groups, including pyrrol-2-yl, highlights differences in molecular conformations and intermolecular hydrogen bonding, underscoring the significance of these structures in designing compounds with specific chemical properties (Lindgren et al., 2013).
Antimicrobial Applications
A study focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety revealed their potential as antimicrobial agents. These findings suggest that derivatives of sulfonamides, similar to the query compound, might have applications in combating microbial infections (Darwish et al., 2014).
Material Science
In material science, research on fluorinated polyamides containing pyridine and sulfone moieties explores the synthesis and properties of novel polymers. Such polymers exhibit high thermal stability, low moisture absorption, and excellent solubility, indicating their utility in high-performance materials applications (Xiao-Ling Liu et al., 2013).
Antitumor and Antithrombotic Properties
Another area of interest is the investigation of novel acetamide derivatives for their antitumor activity. This research highlights the potential therapeutic applications of compounds with similar structural features in cancer treatment (Alqasoumi et al., 2009). Additionally, research into novel thrombin inhibitors, including acetamide derivatives, showcases their antithrombotic properties, suggesting applications in preventing thrombosis (Lorrain et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are the GATA family proteins , specifically the DNA-binding activity of GATA3 and other members of the GATA family . These proteins play a crucial role in cell differentiation and the expression of Th2 cytokines .
Mode of Action
The compound acts as an inhibitor of the GATA family proteins. It inhibits the interaction between GATA3 and SOX4 , which results in the significant suppression of Th2 cell differentiation .
Biochemical Pathways
The compound affects the pathway involved in Th2 cell differentiation. By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation and inhibits the expression and production of Th2 cytokines .
Result of Action
The result of the compound’s action is the significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . This leads to the inhibition of the expression and production of Th2 cytokines .
Properties
IUPAC Name |
N-[4-[[(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13-12-14(2)23-22-18(13)19(27-10-4-5-11-27)20(32-22)21(29)25-26-33(30,31)17-8-6-16(7-9-17)24-15(3)28/h4-12,26H,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYBSUMNXATIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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